Kazinol F Potency in Mushroom Tyrosinase Inhibition
Kazinol F demonstrates potent tyrosinase inhibitory activity. In a comparative study against other prenylated compounds from the same source, Kazinol F and its metabolites were identified as the most potent inhibitors. The study reported IC50 values for Kazinol F and its metabolites ranging from 0.71 to 3.36 µM against mushroom tyrosinase [1]. This establishes Kazinol F as a high-potency lead within this compound class for depigmenting research.
| Evidence Dimension | Mushroom Tyrosinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.71 - 3.36 µM (for Kazinol F and its metabolites) |
| Comparator Or Baseline | Kazinol C and other isolated prenylated compounds from B. kazinoki |
| Quantified Difference | Kazinol F and its metabolites exhibited the most potent tyrosinase inhibitory activities among all compounds tested in the study. |
| Conditions | In vitro enzyme inhibition assay using mushroom tyrosinase. |
Why This Matters
For researchers studying melanogenesis or developing skin brightening agents, Kazinol F offers quantifiable high potency compared to other natural products in its class, making it a preferential starting point for mechanistic studies.
- [1] Choi, E., Han, F., Park, J., & Lee, I. S. (2022). Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki. Molecules, 27(6), 1879. View Source
